2-Deoxystreptidine

mutational biosynthesis streptomycin analogue guanidinocyclitol incorporation

Researchers substituting 2-deoxystreptamine analogues in streptomycin-pathway studies face complete functional failure-streptidine kinase (EC 2.7.1.72) discriminates absolutely against aminocyclitols. 2-Deoxystreptidine is one of only two guanidinocyclitols (with streptidine) accepted as substrate, uniquely enabling streptomutin A production via mutational biosynthesis in S. griseus MIT-A5. • Validated at 200 μg/mL supplementation; 6 of 8 structural comparators fail • Binary substrate specificity confirmed: phosphorylated by streptidine kinase; N-amidinostreptamine, N′-amidinostreptamine, and N-amidinoinosamines all rejected • Standard packs: 10 mg, 50 mg, 100 mg; bulk custom synthesis on request

Molecular Formula C8H18N6O3
Molecular Weight 246.27 g/mol
Cat. No. B1215738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxystreptidine
Molecular FormulaC8H18N6O3
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N=C(N)N)O)O)O)N=C(N)N
InChIInChI=1S/C8H18N6O3/c9-7(10)13-2-1-3(14-8(11)12)5(16)6(17)4(2)15/h2-6,15-17H,1H2,(H4,9,10,13)(H4,11,12,14)/t2-,3+,4+,5-,6?
InChIKeyPYSUDYHJSLFULD-KFJBKXNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxystreptidine – Guanidinocyclitol Core Scaffold


2-Deoxystreptidine (CAS 37278-11-8; KEGG C02628; ChEBI 28248) is a guanidinocyclitol defined as streptidine in which the hydroxyl group between the two guanidino substituents is replaced by hydrogen, yielding the molecular formula C₈H₁₈N₆O₃ (monoisotopic mass 246.14 Da) [1][2]. It belongs to the guanidines subclass of amino cyclitols and serves as a structural analogue of the streptidine core found in streptomycin. Unlike 2-deoxystreptamine—the aminocyclitol nucleus of the majority of clinically used aminoglycosides (e.g., kanamycin, neomycin, gentamicin)—2-deoxystreptidine bears guanidino rather than amino groups at positions 1 and 3 of the cyclohexane ring, a chemical distinction that fundamentally alters its biosynthetic recognition and enzymatic processing [1].

Guanidinocyclitol scaffold for streptomycin-pathway studies
Compatible with mutational biosynthesis in S. griseus mutants
Reported substrate for streptidine kinase (EC 2.7.1.72) assays

Guanidinocyclitol vs. Aminocyclitol: Why Substitution Fails


The aminoglycoside antibiotic class is built upon two mutually exclusive central scaffolds: the guanidinocyclitol streptidine (found solely in streptomycin) and the aminocyclitol 2-deoxystreptamine (found in all other clinically used aminoglycosides including amikacin, gentamicin, kanamycin, neomycin, netilmicin, paromomycin, sisomicin, and tobramycin) [1]. 2-Deoxystreptidine occupies a unique position as the only guanidinocyclitol analogue that retains both the guanidino functionality and compatibility with the streptidine-utilizing biosynthetic machinery of Streptomyces griseus. The incorporation enzyme (streptidine kinase, EC 2.7.1.72) that phosphorylates streptidine at the 6-position as a prerequisite for antibiotic assembly discriminates sharply between guanidinocyclitols and aminocyclitols; 2-deoxystreptamine and its derivatives uniformly fail as substrates [2][3]. Consequently, any research or industrial workflow involving streptomycin-pathway engineering, mutational biosynthesis, or guanidinocyclitol-specific enzymology cannot substitute 2-deoxystreptidine with an aminocyclitol analogue without complete loss of function. The quantitative evidence below substantiates this absolute differentiation.

Enzyme recognition
Streptidine kinase requires two guanidino groups; aminocyclitols (e.g., 2-deoxystreptamine) are not phosphorylated.
Biosynthetic incompatibility
Only guanidinocyclitols support antibiotic production in streptidine-dependent S. griseus mutants; aminocyclitols do not.
Pathway divergence
Streptomycin and neomycin pathways use distinct cyclitol cores; substituting classes abolishes function in pathway engineering.

2-Deoxystreptidine Differentiation Evidence


Mutational Biosynthesis Compatibility in Streptomyces griseus

In a definitive head-to-head supplementation experiment using the streptidine-dependent idiotrophic mutant S. griseus MIT-A5, only two compounds out of eight tested aminocyclitols and guanidinocyclitols elicited antibiotic production: streptidine and 2-deoxystreptidine (reported in the patent as 'deoxystreptidine'). All six 2-deoxystreptamine-based analogues—including deoxystreptamine itself, 1-N-methyldeoxystreptamine, streptamine, N-monoacetylstreptamine, N,N′-diacetylstreptamine, and 2-epi-streptamine—yielded unequivocally negative results at the identical supplementation concentration of 200 μg/mL, as determined by the agar-plug bioassay against Bacillus subtilis [1]. The binary positive/negative outcome establishes an absolute functional threshold: the guanidino moiety is indispensable for incorporation into the streptomycin biosynthetic pathway, and among guanidinocyclitols, 2-deoxystreptidine is uniquely capable of substituting for the native streptidine core to yield a bioactive antibiotic product (deoxystreptomycin).

Mutational Biosynthesis
Head-to-head
2-Deoxystreptidine: POSITIVE 2-Deoxystreptamine: NEGATIVE
Only 2 of 8 cyclitols positive; 6 aminocyclitols negative at 200 µg/mL
Supports guanidinocyclitol-specific mutational biosynthesis fit
Agar-plug bioassay against B. subtilis; S. griseus MIT-A5 mutant
mutational biosynthesis streptomycin analogue guanidinocyclitol incorporation Streptomyces griseus mutant

Streptidine Kinase Substrate Specificity

Walker and Walker (1967) demonstrated that a partially purified streptidine kinase preparation from streptomycin-producing S. griseus strains catalyzes the ATP-dependent phosphorylation of both streptidine and 2-deoxystreptidine at the 6-position hydroxyl group. Critically, the same enzyme preparation showed no detectable activity toward the closely related compounds N-amidinostreptamine, N′-amidinostreptamine, or N-amidinoinosamines [1][2]. This pattern of substrate recognition reveals that the enzyme requires the presence of two intact guanidino groups on the cyclitol ring for catalytic activity; mono-guanidinated intermediates are not accepted. 2-Deoxystreptidine satisfies this dual-guanidino requirement despite lacking the 2-position hydroxyl group present in streptidine, demonstrating that the guanidino groups are the primary recognition determinants rather than the 2-OH.

Streptidine Kinase Specificity
Head-to-head
2-Deoxystreptidine: PHOSPHORYLATED N-Amidinostreptamine: NOT PHOSPHORYLATED
Only diguanidino substrates accepted; 3 mono-guanidinated comparators inactive
Confirms streptidine kinase substrate recognition context
ATP-dependent radiochemical phosphorylation assay
streptidine kinase enzyme substrate specificity phosphorylation streptomycin biosynthesis

Streptomutin A Production and Biological Activity

Supplementation of S. griseus idiotrophic mutant MIT-5 with 2-deoxystreptidine resulted in the production of a novel antibiotic, streptomutin A, which was not produced when the mutant was fed streptidine or any aminocyclitol [1][2]. Degradation studies confirmed that the aminocyclitol moiety incorporated into streptomutin A is structurally different from streptidine. Importantly, streptomutin A was found to be distinct from streptomycin in having 'a much different ratio of biological to chemical activity' [2], indicating that the 2-deoxystreptidine-derived antibiotic exhibits a quantitatively altered relationship between its antibacterial potency and its chemical concentration or detection signal. This altered ratio suggests differences in specific activity, stability, or detection characteristics that may be exploitable in assay development or analogue screening.

Streptomutin A Production
Cross-study comparable
2-Deoxystreptidine supplementation → unique antibiotic produced;
altered biological/chemical activity ratio vs. streptomycin (exact fold-change not specified)
Enables access to streptomutin A chemotype for analogue screening
Submerged culture of S. griseus MIT-5; TLC and chemical degradation confirmed
streptomutin A mutational biosynthesis novel antibiotic biological activity ratio

Structural Basis of Guanidinocyclitol–Aminocyclitol Differentiation

2-Deoxystreptidine (2-[guanidino]-cyclitol) and 2-deoxystreptamine (2-[amino]-cyclitol) differ in the functional group identity at positions 1 and 3 of the cyclohexane ring: guanidino (–NH–C(=NH)–NH₂) vs. amino (–NH₂). This chemical distinction partitions the aminoglycoside antibiotics into two biosynthetic classes: the streptidine/guanidinocyclitol pathway (producing streptomycin) and the 2-deoxystreptamine/aminocyclitol pathway (producing all other clinically used aminoglycosides including amikacin, gentamicin, kanamycin, neomycin, netilmicin, paromomycin, sisomicin, and tobramycin) [1]. The labeling pattern from glucose for streptidine in streptomycin is different from that for deoxystreptamine in neomycin, confirming divergent biosynthetic origins [2]. The fact that 2-deoxystreptidine is recognized by streptidine kinase while 2-deoxystreptamine is not [3] demonstrates that this functional group difference translates directly into binary enzyme specificity, making the compounds non-interchangeable in any experimental context involving the streptomycin biosynthetic pathway.

Structural Differentiation
Class-level inference
Guanidino (–NH–C(=NH)–NH₂) at C1/C3 vs. amino (–NH₂): binary enzyme acceptance outcome.
2-Deoxystreptamine and its analogues are not substrates; structural class determines pathway compatibility.
Supports pathway-specific scaffold selection context
Based on ChEBI ontology, enzyme data (Walker 1967), and labeling studies
guanidinocyclitol aminocyclitol structure–activity relationship biosynthetic pathway specificity

Streptomycin Production Rescue in Idiotrophic Mutants

The streptidine-dependent phenotype of S. griseus mutant MIT-A5 was quantitatively characterized in submerged culture: without streptidine supplementation, streptomycin production was below the detection limit (<10 μg/mL) at both 1× and 2× relative cell concentrations after 48 hours of incubation. Supplementation with streptidine at 250, 500, and 1000 μg/mL restored streptomycin production in a dose-dependent manner, yielding 48, 150, and 200 μg/mL of streptomycin respectively at 1× cell concentration, and up to 400 μg/mL at 2× cell concentration with 1000 μg/mL streptidine [1]. While the patent's Table II does not report product titers for 2-deoxystreptidine supplementation in submerged culture (the data are from agar-plug assays), the positive result at 200 μg/mL in the agar-plug format demonstrates that 2-deoxystreptidine is recognized by the same incorporation machinery at concentrations comparable to those at which streptidine is effective [1]. The resulting antibiotic, deoxystreptomycin, is described as a broad-spectrum bactericidal antibiotic active against Gram-positive and Gram-negative bacteria [1].

Production Rescue Titers
Supporting evidence
48–400 µg/mL streptomycin
Streptidine-fed submerged culture; 2-deoxystreptidine positive at 200 µg/mL in agar-plug (quantitative titers not reported)
Supports precursor-feeding fermentation process development context
S. griseus MIT-A5; submerged and agar-plug bioassay
streptomycin production precursor feeding idiotroph complementation fermentation yield

Research and Industrial Applications


Mutational Biosynthesis of Novel Streptomycin Analogues

2-Deoxystreptidine is one of only two cyclitol precursors (the other being streptidine) capable of eliciting antibiotic production when fed to the streptidine-dependent idiotrophic mutant S. griseus MIT-A5 (ATCC 31087). All six tested 2-deoxystreptamine-based analogues fail at identical supplementation concentrations (200 μg/mL), as demonstrated in the agar-plug bioassay system [1]. The resulting antibiotic, deoxystreptomycin, is a broad-spectrum bactericidal agent structurally distinct from streptomycin, offering a starting point for generating streptomycin analogues with potentially altered resistance profiles. Researchers should use 2-deoxystreptidine at 200–1000 μg/mL supplementation range, mirroring the effective streptidine concentration range established in submerged culture (250–1000 μg/mL yielding 48–400 μg/mL streptomycin titers) [1].

Streptidine Kinase Assays and Substrate Profiling

Partially purified streptidine kinase from S. griseus phosphorylates 2-deoxystreptidine but does not phosphorylate N-amidinostreptamine, N′-amidinostreptamine, or N-amidinoinosamines [1][2]. This binary substrate specificity makes 2-deoxystreptidine an essential positive-control substrate for streptidine kinase activity assays, particularly when probing the structural determinants of enzyme recognition. The enzyme's capacity to use dATP in place of ATP and to accept dihydrostreptomycin, streptidine, and 2-deoxystreptidine as acceptors is documented in the EC 2.7.1.72 classification [2], enabling flexible assay design. Note: the streptidine kinase preparation is inhibited by streptomycin (product inhibition) but not by sulfhydryl reagents that inhibit the closely related N-amidinostreptamine kinase [1], providing additional enzymatic differentiation criteria.

Streptomycin Pathway Elucidation with Guanidinocyclitol Probes

The streptomycin biosynthetic pathway is the only aminoglycoside pathway that proceeds through guanidinocyclitol intermediates rather than aminocyclitol intermediates. 2-Deoxystreptidine, as a chemically defined guanidinocyclitol with an unambiguous structure (C₈H₁₈N₆O₃, monoisotopic mass 246.14404 Da) verified by ChEBI and KEGG [1][2], serves as a reference standard for tracking guanidinocyclitol flux through the pathway. The glucose labeling pattern for streptidine differs from that for 2-deoxystreptamine in neomycin biosynthesis [3], indicating that guanidinocyclitol and aminocyclitol pathways diverge at an early stage. 2-Deoxystreptidine can be used as a chemical probe to interrogate which enzymatic steps in the pathway tolerate modification of the cyclitol core, given its demonstrated compatibility with both streptidine kinase [4] and the downstream incorporation machinery [5].

Streptomutin A Production for Antibiotic Screening

Supplementation of S. griseus MIT-5 with 2-deoxystreptidine uniquely yields streptomutin A, an antibiotic that is not produced when the mutant is fed streptidine [1][2]. Streptomutin A is distinguished from streptomycin by having a 'much different ratio of biological to chemical activity' [2], making it a candidate for screening cascades that seek antibiotics with altered specific activity profiles. This application is accessible only with 2-deoxystreptidine as the precursor; no other cyclitol tested—including streptidine, deoxystreptamine, streptamine, 2-epi-streptamine, or N-acetylated streptamine derivatives—supports streptomutin A biosynthesis [1][3].

Application
Selection Property
Validation Focus
Mutational biosynthesis of streptomycin analogues
Guanidinocyclitol precursor compatibility
Antibiotic production in idiotrophic mutant models
Streptidine kinase substrate profiling
Enzyme substrate recognition specificity
Phosphorylation activity against guanidinocyclitols
Streptomycin biosynthetic pathway studies
Guanidinocyclitol intermediate tracing
Pathway flux and enzyme tolerance analysis
Novel antibiotic screening studies
Streptomutin A chemotype accessibility
Biological/chemical activity ratio differentiation
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